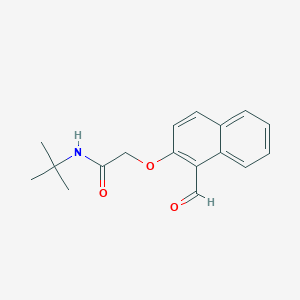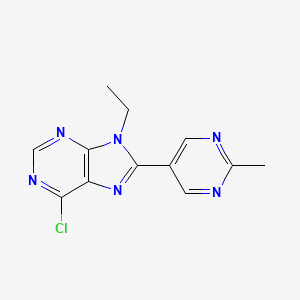
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
准备方法
The synthesis of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-nitrobenzaldehyde with aniline in the presence of a catalyst such as acetic acid can lead to the formation of the desired tetrahydroquinoline derivative. The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete cyclization.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can also improve the scalability of the synthesis process.
化学反应分析
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Reagents such as halogens and sulfonyl chlorides can be used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group results in a ketone or aldehyde.
科学研究应用
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research. It can be used in assays to study its effects on various biological targets.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments. Its chemical reactivity also makes it useful in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to inhibit the function of essential enzymes in bacterial cells. The nitro group can undergo reduction within the microbial environment, leading to the formation of reactive intermediates that can damage cellular components.
In the context of anticancer activity, the compound may interfere with cell division processes by binding to DNA or proteins involved in the cell cycle. The exact molecular pathways and targets involved can vary depending on the specific biological context.
相似化合物的比较
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds, such as:
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
1-Methyl-2-(4-aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol:
The presence of the nitro group in this compound makes it unique in terms of its chemical reactivity and potential biological activities. This functional group can undergo various transformations, making the compound versatile for different applications.
属性
CAS 编号 |
918165-55-6 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
1-methyl-2-(4-nitrophenyl)-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C16H16N2O3/c1-17-14-5-3-2-4-13(14)16(19)10-15(17)11-6-8-12(9-7-11)18(20)21/h2-9,15-16,19H,10H2,1H3 |
InChI 键 |
CTEPRUOQZLALAZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CC(C2=CC=CC=C21)O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11844515.png)
![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)

![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)




![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)


![4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B11844578.png)
